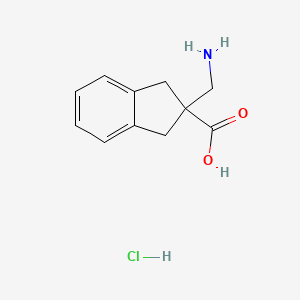

2-Aminomethyl-indan-2-carboxylic acid hydrochloride

Description

2-Aminomethyl-indan-2-carboxylic acid hydrochloride (CAS: 1360547-49-4) is a bicyclic organic compound with the molecular formula C₁₁H₁₃NO₂·HCl . Its structure features an indan core (a fused bicyclic system of two benzene rings) substituted with both an aminomethyl group (-CH₂NH₂) and a carboxylic acid (-COOH) at the 2-position, with the latter forming a hydrochloride salt. This compound is primarily utilized in research and development (R&D) for pharmaceutical and agrochemical synthesis due to its dual functional groups, enabling versatile reactivity .

Properties

IUPAC Name |

2-(aminomethyl)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFOSTMAANTWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminomethyl-indan-2-carboxylic acid hydrochloride typically involves the reaction of indan-2-carboxylic acid with aminomethylating agents under specific conditions. One common method includes the use of formaldehyde and ammonium chloride in the presence of a catalyst to facilitate the aminomethylation process. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-indan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various substituted indane derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-Aminomethyl-indan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-aminomethyl-indan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, influencing neurotransmission and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 2-aminomethyl-indan-2-carboxylic acid hydrochloride:

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic Acid Hydrochloride (CAS: 33584-64-4)

- Molecular Formula: C₁₀H₉BrNO₂·HCl

- Key Features : Contains a bromo (-Br) substituent at the 5-position of the indene ring (a partially unsaturated bicyclic system). The absence of a fused benzene ring distinguishes it from the indan structure.

- Applications : Used as an intermediate in brominated pharmaceutical agents. The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions .

Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride (CAS: 136834-79-2)

- Molecular Formula: C₁₂H₁₆ClNO₂

- Key Features: Features an ethyl ester (-COOEt) instead of a carboxylic acid.

- Applications : Explored in prodrug design due to esterase-mediated hydrolysis .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS: 1909306-16-6)

- Molecular Formula: C₉H₁₂ClNO₂

- Key Features: A monocyclic benzoic acid derivative with a methyl group at the 2-position and an aminomethyl group at the 4-position. Lacks the bicyclic indan system.

- Applications : Investigated for applications in material science and as a ligand in metal-organic frameworks .

5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride (CAS: 51521-95-0)

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 2-Aminomethyl-indan-2-carboxylic acid HCl | 235.7 | Moderate | 1.2 | -COOH, -CH₂NH₂·HCl |

| 2-Amino-5-bromo-indene-2-carboxylic acid HCl | 274.5 | Low | 2.8 | -Br, -COOH, -NH₂·HCl |

| Ethyl indene-2-carboxylate HCl | 241.7 | Low | 3.1 | -COOEt, -NH₂·HCl |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 201.6 | High | 0.9 | -CH₃, -CH₂NH₂·HCl, -COOH |

| 5-(Aminomethyl)furan-2-carboxylic acid HCl | 177.6 | High | -0.5 | Furan ring, -CH₂NH₂·HCl, -COOH |

Notes:

- The indan/indene-based compounds exhibit lower aqueous solubility due to their hydrophobic bicyclic cores.

- Bromination (CAS: 33584-64-4) increases molecular weight and lipophilicity (LogP), influencing biodistribution .

- Furan derivatives (CAS: 51521-95-0) show higher solubility due to polar oxygen atoms .

Biological Activity

Overview

2-Aminomethyl-indan-2-carboxylic acid hydrochloride is a compound belonging to the class of indane derivatives, which are recognized for their diverse biological activities. The unique indane core structure contributes to its distinct chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

- Molecular Formula: C₉H₁₁ClN₁O₂

- CAS Number: 1360547-49-4

The synthesis typically involves the reaction of indan-2-carboxylic acid with aminomethylating agents, often using formaldehyde and ammonium chloride under specific conditions. The reaction is conducted in organic solvents like toluene or ethanol at elevated temperatures to ensure complete conversion.

This compound interacts with various molecular targets, modulating their activity. It can bind to enzymes and receptors, influencing metabolic pathways and neurotransmission. This compound has been studied for its potential to inhibit specific enzymes associated with neurological disorders and metabolic conditions.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity: Research indicates that it may exhibit antimicrobial properties against various pathogens.

- Antiviral Properties: Studies suggest potential efficacy against viral infections through modulation of viral replication mechanisms.

- Anticancer Effects: The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, indicating possible applications in oncology .

Antimicrobial Activity

A study investigated the antimicrobial effects of various indane derivatives, including this compound. The results demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, suggesting its potential as an antibacterial agent .

Anticancer Research

In a series of experiments aimed at evaluating the anticancer properties, this compound was tested on human cancer cell lines. The compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency in inhibiting tumor cell proliferation. Specific pathways affected include apoptosis induction and cell cycle arrest at the G1 phase .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Aminomethyl-indole-3-carboxylic acid | Indole Derivative | Antimicrobial, Anticancer |

| 2-Aminomethyl-benzofuran-3-carboxylic acid | Benzofuran Derivative | Antiviral |

| 2-Aminomethyl-naphthalene-3-carboxylic acid | Naphthalene Derivative | Anticancer |

The comparative analysis shows that while similar compounds share some biological activities, the unique indane structure of this compound may confer specific advantages in terms of selectivity and potency against certain biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-Aminomethyl-indan-2-carboxylic acid hydrochloride?

A common approach involves the hydrochlorination of the free base form (2-aminomethyl-indan-2-carboxylic acid) using hydrochloric acid under controlled conditions. For structurally related indan derivatives, reactions often employ acidic media (e.g., HCl in ethanol) to precipitate the hydrochloride salt. Optimization of stoichiometry and reaction temperature is critical to minimize byproducts .

Q. Which analytical methods are suitable for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon environments, particularly the indan backbone and aminomethyl group.

- HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) at 207 nm UV detection for purity assessment .

- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) to confirm the hydrochloride adduct.

Q. What safety protocols should be followed during handling?

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Dispose of waste per local regulations, referencing SDS guidelines for similar hydrochloride salts .

Advanced Questions

Q. How can stereochemical challenges in synthesis be addressed?

The indan core may introduce chirality. To control stereoselectivity:

- Use chiral catalysts (e.g., asymmetric hydrogenation) or resolving agents.

- Monitor reaction parameters (e.g., solvent polarity, temperature) to favor desired stereoisomers.

- Analyze enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What methodologies optimize stability under varying pH conditions?

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure.

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) that may cause signal splitting.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies improve yield in large-scale synthesis?

- Flow Chemistry : Enhance mixing efficiency and heat transfer for exothermic steps like hydrochlorination.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Recrystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize purity and yield .

Methodological Notes

- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR with IR spectroscopy).

- Biological Applications : If studying enzyme interactions, perform molecular docking simulations using the indan scaffold’s 3D structure to predict binding modes.

- References : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook ) over commercial sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.